molecular formula C12H7ClN4O2 B14003248 6-(4-chlorophenyl)-1H-pteridine-2,4-dione CAS No. 64233-23-4

6-(4-chlorophenyl)-1H-pteridine-2,4-dione

Cat. No.: B14003248
CAS No.: 64233-23-4
M. Wt: 274.66 g/mol
InChI Key: QVWBTEKCOOHUOG-UHFFFAOYSA-N
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Description

2,4(1H,3H)-Pteridinedione,6-(4-chlorophenyl)- is a heterocyclic compound that belongs to the class of pteridinediones This compound is characterized by the presence of a pteridine ring system fused with a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-pteridinedione,6-(4-chlorophenyl)- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 2,4-diaminopyrimidine in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pteridinedione,6-(4-chlorophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-pteridinedione,6-(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in DNA replication and repair. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4(1H,3H)-Pteridinedione,6-(4-methylphenyl)-: Similar structure but with a methyl group instead of a chlorine atom.

    2,4(1H,3H)-Pteridinedione,6-(4-nitrophenyl)-: Contains a nitro group instead of a chlorine atom.

    2,4(1H,3H)-Pteridinedione,6-(4-methoxyphenyl)-: Features a methoxy group instead of a chlorine atom.

Uniqueness

The presence of the chlorophenyl group in 2,4(1H,3H)-pteridinedione,6-(4-chlorophenyl)- imparts unique chemical and biological properties to the compound. The chlorine atom can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs with different substituents.

Properties

CAS No.

64233-23-4

Molecular Formula

C12H7ClN4O2

Molecular Weight

274.66 g/mol

IUPAC Name

6-(4-chlorophenyl)-1H-pteridine-2,4-dione

InChI

InChI=1S/C12H7ClN4O2/c13-7-3-1-6(2-4-7)8-5-14-10-9(15-8)11(18)17-12(19)16-10/h1-5H,(H2,14,16,17,18,19)

InChI Key

QVWBTEKCOOHUOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C3C(=N2)C(=O)NC(=O)N3)Cl

Origin of Product

United States

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